Home > Products > Screening Compounds P10233 > MS 023 dihydrochloride
MS 023 dihydrochloride -

MS 023 dihydrochloride

Catalog Number: EVT-256115
CAS Number:
Molecular Formula: C17H25N3O.2HCl
Molecular Weight: 360.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent and selective type I PRMT inhibitor (IC50 values are 8, 8, 30, 83 and 119 nM for PRMT6, PRMT8, PRMT1, PRMT4 and PRMT3, respectively). Exhibits no significant activity against type II and III PRMTs, PKMTs, DNMTs, KDMs and reader proteins. Reduces global arginine asymmetric dimethylation levels in vitro.
Overview

MS 023 dihydrochloride is a selective inhibitor of type I protein arginine methyltransferases (PRMTs), which play crucial roles in various biological processes, including gene expression and signal transduction. This compound has garnered attention for its potential applications in research related to cancer and other diseases associated with dysregulated arginine methylation. The compound exhibits high potency against specific PRMTs, with inhibitory concentration values (IC50) indicating its effectiveness.

Source

MS 023 dihydrochloride is synthesized and provided by various chemical suppliers, including Tocris Bioscience. The compound is characterized by its chemical formula C17H25N32HCl\text{C}_{17}\text{H}_{25}\text{N}_{3}\cdot 2\text{HCl} and a molecular weight of approximately 360.32 g/mol. Its CAS number is 1992047-64-9, and it can be identified by its PubChem ID 121513886.

Classification

MS 023 dihydrochloride is classified as a small molecule inhibitor specifically targeting type I PRMTs. It demonstrates selectivity, showing minimal activity against type II and III PRMTs, as well as other methyltransferases and demethylases.

Synthesis Analysis

Methods

The synthesis of MS 023 dihydrochloride involves multi-step organic reactions that typically include the formation of key intermediates followed by coupling reactions to construct the final compound. Specific synthetic pathways are often proprietary or unpublished, but they generally involve the following steps:

  1. Formation of Aromatic Rings: Utilizing methods such as cyclization reactions to create the core aromatic structure.
  2. Alkylation: Introducing alkyl groups to enhance solubility and biological activity.
  3. Chlorination: The addition of hydrochloric acid to form the dihydrochloride salt, improving stability and solubility in aqueous solutions.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. High-performance liquid chromatography (HPLC) is typically employed to purify the final product.

Molecular Structure Analysis

Structure

The molecular structure of MS 023 dihydrochloride can be represented by its SMILES notation: CC(C)OC1=CC=C(C2=CNC=C2CN(CCN)C)C=C1.Cl.Cl. This notation indicates a complex arrangement featuring multiple rings and functional groups that contribute to its biological activity.

Data

  • Molecular Formula: C17H25N32HCl\text{C}_{17}\text{H}_{25}\text{N}_{3}\cdot 2\text{HCl}
  • Molecular Weight: 360.32 g/mol
  • InChI Key: HCNXCUFNZWGILO-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions

MS 023 dihydrochloride primarily acts through the inhibition of PRMTs, which catalyze the transfer of methyl groups from S-adenosylmethionine to arginine residues on target proteins. The inhibition mechanism involves:

  1. Competitive Inhibition: MS 023 competes with substrate binding at the active site of PRMTs.
  2. Reduction of Methylation Levels: By inhibiting PRMT activity, MS 023 effectively reduces asymmetric dimethylation levels in vitro.

Technical Details

The compound's efficacy can be assessed using biochemical assays that measure methylation levels in cell lysates or purified enzyme systems, employing techniques like mass spectrometry or Western blotting.

Mechanism of Action

Process

The mechanism by which MS 023 dihydrochloride exerts its effects involves:

  1. Binding to PRMT Active Sites: The compound fits into the substrate-binding pocket of type I PRMTs, preventing the transfer of methyl groups.
  2. Alteration of Protein Function: By inhibiting arginine methylation, MS 023 influences downstream signaling pathways and gene expression profiles associated with various cellular functions.

Data

Inhibition studies indicate IC50 values for different PRMTs:

  • PRMT6: 8 nM
  • PRMT8: 8 nM
  • PRMT1: 30 nM
  • PRMT4: 83 nM
  • PRMT3: 119 nM

These values demonstrate the compound's selectivity and potency against specific targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water (maximum concentration ~100 mM) and dimethyl sulfoxide (maximum concentration ~100 mM).

Chemical Properties

  • Stability: Stable under recommended storage conditions (-20°C).
  • Purity: ≥98% as determined by HPLC.
Applications

Scientific Uses

MS 023 dihydrochloride is utilized in various research applications:

  1. Cancer Research: Investigating the role of arginine methylation in tumorigenesis.
  2. Cell Signaling Studies: Understanding how PRMT inhibition affects signaling pathways related to inflammation and fibrosis.
  3. Drug Development: Serving as a tool compound for developing new therapeutics targeting methyltransferase-related diseases.

By providing insights into protein arginine methylation dynamics, MS 023 dihydrochloride contributes significantly to advancing our understanding of epigenetic regulation and potential therapeutic interventions in cancer and other diseases linked to aberrant protein modifications.

Introduction to Protein Arginine Methyltransferases (PRMTs) and Pharmacological Targeting

Role of Type I PRMTs in Epigenetic Dysregulation and Disease Pathogenesis

Protein arginine methyltransferases (PRMTs) catalyze the transfer of methyl groups from S-adenosyl-L-methionine (AdoMet) to arginine residues in histone and non-histone proteins. This post-translational modification regulates diverse cellular processes, including transcriptional activation, RNA splicing, DNA repair, and signal transduction [3] [10]. Type I PRMTs (PRMT1, PRMT2, PRMT3, PRMT4/CARM1, PRMT6, PRMT8) generate asymmetric dimethylarginine (ADMA) marks and are highly expressed in the central nervous system and skeletal muscle. They govern critical physiological functions:

  • Neurodevelopment and Myelination: PRMT1 is indispensable for oligodendrocyte differentiation and neuronal myelination, with conditional knockout models showing neonatal lethality due to myelination defects [3] [4].
  • Muscle Homeostasis: PRMT4 methylates Pax7 to regulate satellite cell differentiation, while PRMT1 modulates the Eya1/Six1/MyoD axis during muscle regeneration [4] [10].
  • Disease Pathogenesis: Dysregulation of Type I PRMTs is implicated in neurodegenerative diseases (Alzheimer’s, ALS), cancer, and neuromuscular disorders. PRMT1 overexpression drives MLL-rearranged acute lymphoblastic leukemia (ALL) by methylating FLT3 kinase, enhancing its oncogenic signaling [9].

Table 1: Type I PRMT Isoforms and Their Pathophysiological Roles

IsoformPrimary SubstratesCellular FunctionsDisease Associations
PRMT1Histone H4R3, FLT3, FOXO3Myelination, muscle regenerationMLL-r ALL, muscle atrophy
PRMT4/CARM1Histone H3R17, HuD, Pax7Neural progenitor proliferation, myogenesisCancer cachexia, sarcopenia
PRMT6Histone H3R2DNA repair, axonal transportNeurodegeneration, HIV replication
PRMT8Histone H4R3Synaptic maturationCognitive impairment

Rationale for Selective Inhibition of Type I PRMTs in Therapeutic Development

Therapeutic targeting of Type I PRMTs addresses two key challenges:

  • Functional Redundancy vs. Specificity: While PRMTs share catalytic mechanisms, their substrate specificity and tissue distribution vary. Pan-PRMT inhibitors cause broad toxicity, whereas selective Type I inhibition preserves Type II/III PRMT functions essential for cellular homeostasis [2] [5].
  • Oncogenic and Neurodegenerative Drivers:
  • In MLL-r ALL, PRMT1-mediated FLT3 methylation at R972/973 residues promotes STAT5/AKT activation and leukemogenesis [9].
  • In amyotrophic lateral sclerosis (ALS), PRMT1 and PRMT6 accumulate in stress granules, exacerbating TDP-43 proteotoxicity [3].Selective inhibition thus offers precision in disrupting disease-relevant pathways without compromising vital methylation activities.

Table 2: Selectivity Profiles of Type I vs. Other PRMT Classes

PRMT ClassCatalytic OutputKey IsoformsInhibition Sensitivity
Type IAsymmetric dimethylationPRMT1,4,6,8MS-023 (IC₅₀: 4–119 nM)
Type IISymmetric dimethylationPRMT5,9No significant inhibition
Type IIIMonomethylationPRMT7No significant inhibition

Emergence of MS-023 Dihydrochloride as a Benchmark Chemical Probe

MS-023 dihydrochloride (Chemical name: N1-Methyl-N1-[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-1,2-ethanediamine dihydrochloride; CAS: 1992047-64-9) is a potent, cell-active inhibitor of Type I PRMTs. Key characteristics include:

  • Biochemical Potency: IC₅₀ values are 30 nM (PRMT1), 119 nM (PRMT3), 83 nM (PRMT4), 4 nM (PRMT6), and 5 nM (PRMT8) [2] [5] [6].
  • Selectivity Profile: Exhibits >100-fold selectivity over Type II/III PRMTs, protein lysine methyltransferases (PKMTs), and DNA methyltransferases (DNMTs) [2].
  • Physicochemical Properties: Molecular weight 360.32 g/mol, water solubility (36 mg/mL), and ≥98% purity by HPLC [2] [9].

Mechanism of Action and Cellular Effects

MS-023 competitively binds the AdoMet pocket of Type I PRMTs, blocking methyl group transfer. Key functional consequences include:

  • Epigenetic Modulation: Reduces histone marks H4R3me2a (IC₅₀ = 9 nM in MCF7 cells) and H3R2me2a (IC₅₀ = 56 nM in HEK293 cells), altering gene transcription [5] [9].
  • Non-Epigenetic Targeting: Inhibits methylation of FLT3 kinase (oncogenic signaling) and RNA-binding proteins, inducing intron retention and double-stranded RNA (dsRNA) accumulation [9].
  • Antitumor Mechanisms: In triple-negative breast cancer, dsRNA accumulation triggers viral mimicry responses via MAVS/IRF3 pathways, stimulating interferon signaling and immunogenic cell death [9].

Table 3: Functional Impacts of MS-023 in Disease Models

Disease ContextKey TargetsObserved OutcomesReference
MLL-r ALLPRMT1-FLT3 axisReduced pSTAT5/pAKT; synergizes with TKIsZhu et al., 2019 [9]
Triple-negative breast cancerPRMT6-RNA splicingdsRNA accumulation, IFN response, cell deathWu et al., 2022 [9]
Neuromuscular disordersGlobal ADMA reductionImproved muscle regeneration; reduced TGF-β signalingTocris Data [2]

Research Applications

As a Structural Genomics Consortium-endorsed probe, MS-023 enables:

  • Target Validation: Confirms roles of Type I PRMTs in leukemogenesis, viral mimicry, and neuromuscular junction maintenance [2] [9].
  • Combination Therapies: Synergizes with PKC412 (FLT3 inhibitor) in MLL-r ALL xenografts, prolonging survival in NSG mice [5] [9].
  • Chemical Biology Tools: Used to map arginine methylomes and characterize novel PRMT substrates [2].

Table 4: Key Synonyms and Identifiers for MS-023 Dihydrochloride

IdentifierValue
IUPAC NameN′-methyl-N′-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine dihydrochloride
CAS Number1992047-64-9
PubChem CID121513886
SMILESCC(OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN.Cl.Cl
Molecular FormulaC₁₇H₂₇Cl₂N₃O
Related ProbesMS-023 (free base), MS-023 trihydrochloride

Properties

Product Name

MS 023 dihydrochloride

Molecular Formula

C17H25N3O.2HCl

Molecular Weight

360.32

Synonyms

N1-Methyl-N1-[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-1,2-ethanediamine dihydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.